Chloral acetamide
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Overview
Description
Chloral acetamide, also known as 2-chloroacetamide, is a chlorinated organic compound with the molecular formula ClCH₂CONH₂. It is a colorless solid, although older samples may appear yellow. This compound has a characteristic odor and is readily soluble in water . This compound is used in various applications, including as an herbicide, preservative, and in the manufacturing of pharmaceuticals .
Preparation Methods
Chloral acetamide can be synthesized through several methods:
Ammonolysis of Esters of Chloroacetic Acid: This method involves the reaction of ethyl chloroacetate or methyl chloroacetate with cold aqueous ammonia solutions.
Reaction with Chloroacetyl Chloride and Dry Ammonia Gas: This method involves the reaction of chloroacetyl chloride with dry ammonia gas.
Chemical Reactions Analysis
Chloral acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can react with nucleophiles, such as amines, to form substituted amides.
Oxidation and Reduction:
Hydrolysis: This compound can undergo hydrolysis to form chloroacetic acid and ammonia.
Scientific Research Applications
Chloral acetamide has several scientific research applications:
Mechanism of Action
Chloral acetamide exerts its effects through several mechanisms:
Inhibition of Lipid and Isoprenoid Biosynthesis: The compound inhibits the synthesis of lipids and isoprenoids, which are essential for cell membrane integrity and function.
Glutathione Conjugation: This compound is detoxified in plants by conjugation with glutathione, a process that helps protect cells from oxidative damage.
Binding to Enzymes and Coenzymes: The compound can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups, thereby inhibiting their function.
Comparison with Similar Compounds
Chloral acetamide can be compared with other similar compounds, such as:
Fluoroacetamide: Similar in structure but contains a fluorine atom instead of chlorine.
Bromoacetamide: Contains a bromine atom instead of chlorine.
Iodoacetamide: Contains an iodine atom instead of chlorine.
Chloroacetic Acid: The parent acid of this compound.
Acetamide: The non-chlorinated version of this compound.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
63937-20-2 |
---|---|
Molecular Formula |
C4H4Cl3NO2 |
Molecular Weight |
204.43 g/mol |
IUPAC Name |
N-acetyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C4H4Cl3NO2/c1-2(9)8-3(10)4(5,6)7/h1H3,(H,8,9,10) |
InChI Key |
OWRBSEOYAHISRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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